4-(2-biphenylylcarbonyl)morpholine
Description
4-(2-Biphenylylcarbonyl)morpholine is a morpholine derivative characterized by a biphenyl carbonyl group attached to the nitrogen atom of the morpholine ring. This structure combines the electron-withdrawing properties of the carbonyl group with the aromatic bulk of the biphenyl moiety, making it a candidate for applications in medicinal chemistry and materials science.
However, its steric bulk may also influence binding interactions with biological targets.
Properties
IUPAC Name |
morpholin-4-yl-(2-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-10-12-20-13-11-18)16-9-5-4-8-15(16)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZKSHQRAXXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sulfonyl-Substituted Morpholine Derivatives
Key Examples :
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine (m.p. 109–110°C)
- 4-[(2-Fluorophenyl)sulfonyl]morpholine (CAS: 613657-01-5)
- 4-(Morpholine-4-sulfonyl)phenylamine (m.p. 216°C)
Structural Differences :
Benzyl-Substituted Morpholine Derivatives
Key Examples :
- 4-(2-Chlorobenzyl)morpholine
- 4-(2-Fluorobenzyl)morpholine
- 4-(2,6-Dichlorobenzyl)morpholine
Structural Differences :
Heterocyclic and Aryl-Substituted Morpholines
Key Examples :
- 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (MW: 255.72)
- 4-[2-(Methylsulphonyl)phenyl]morpholine
- 4-(4-Nitrophenyl)morpholine
Structural Differences :
- Thienopyrimidine and pyridine rings introduce heterocyclic diversity, impacting π-π stacking interactions.
- Nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups enhance electrophilicity, influencing reactivity in cross-coupling reactions .
Carbonyl-Modified Morpholine Derivatives
Key Examples :
- 4-(2-Bromobutanoyl)morpholine (MW: 236.11)
- 4-(1-Oxo-2-propenyl)morpholine (acryloyl morpholine)
Structural Differences :
- Aliphatic acyl groups (e.g., bromobutanoyl) introduce alkyl chains, increasing flexibility but reducing aromatic interactions.
- Acryloyl groups enable polymerization, expanding utility in materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
